molecular formula C12H10ClN7O2 B13951414 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine CAS No. 1037397-92-4

7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine

Cat. No.: B13951414
CAS No.: 1037397-92-4
M. Wt: 319.71 g/mol
InChI Key: IYXBQGBGNYJKHB-UHFFFAOYSA-N
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Description

7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with a chloro, methyl, and nitro substituent on the benzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by the introduction of the chloro, methyl, and nitro substituents. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of Substituents: The chloro, methyl, and nitro groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas, methyl iodide, and nitric acid, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine
  • 7-chloro-3-(3-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine

Uniqueness

The uniqueness of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the chloro, methyl, and nitro groups on the benzyl moiety may enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

1037397-92-4

Molecular Formula

C12H10ClN7O2

Molecular Weight

319.71 g/mol

IUPAC Name

7-chloro-3-[(3-methyl-4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C12H10ClN7O2/c1-6-4-7(2-3-8(6)20(21)22)5-19-11-9(17-18-19)10(13)15-12(14)16-11/h2-4H,5H2,1H3,(H2,14,15,16)

InChI Key

IYXBQGBGNYJKHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2C3=C(C(=NC(=N3)N)Cl)N=N2)[N+](=O)[O-]

Origin of Product

United States

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